molecular formula C16H14N2O B6617338 N-[4-(cyanomethyl)phenyl]-2-methylbenzamide CAS No. 524051-79-4

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide

Cat. No.: B6617338
CAS No.: 524051-79-4
M. Wt: 250.29 g/mol
InChI Key: BQDGEUZXWNBUSI-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide is an organic compound with a complex structure that includes a cyanomethyl group attached to a phenyl ring, which is further connected to a 2-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-methylbenzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyanomethyl group and the phenyl ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide is unique due to its specific structural features, such as the presence of the cyanomethyl group and the 2-methylbenzamide moiety

Biological Activity

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide is a compound that has garnered attention in biochemical research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyanomethyl group attached to a phenyl ring and a methyl-substituted benzamide moiety. This unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyanomethyl group enhances its binding affinity, allowing it to modulate the activity of molecular targets involved in various biological pathways. Detailed studies are necessary to elucidate the specific interactions and pathways involved in its mechanism of action.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the activity of kinesin spindle protein (KSP), which is crucial for cancer cell division. Inhibition of KSP can lead to cell cycle arrest, making these compounds potential candidates for cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in cancer progression. For example, it may act as a competitive inhibitor for enzymes such as dihydrofolate reductase, which is essential for DNA synthesis and repair .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits KSP leading to cell cycle arrest
Enzyme InhibitionCompetitive inhibition of dihydrofolate reductase
Interaction with ReceptorsModulates receptor activity affecting signal transduction

Case Study: Antitumor Efficacy

A study conducted on various derivatives of this compound demonstrated their efficacy in inhibiting tumor growth in vitro. The compounds were tested against several cancer cell lines, showing IC50 values in the micromolar range. The most potent derivative exhibited an IC50 value of 5 µM against MDA-MB-231 breast cancer cells, indicating strong antitumor activity .

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-4-2-3-5-15(12)16(19)18-14-8-6-13(7-9-14)10-11-17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDGEUZXWNBUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354658
Record name ST085143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524051-79-4
Record name ST085143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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